

Solubility and stability of 4-Bromo-2,5-dimethoxyphenethylamine in solvents

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Compound of Interest

Compound Name:	4-Bromo-2,5-dimethoxyphenethylamine
Cat. No.:	B3395496

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An In-depth Technical Guide on the Solubility and Stability of **4-Bromo-2,5-dimethoxyphenethylamine (2C-B)**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-dimethoxyphenethylamine, commonly known as 2C-B, is a synthetic psychedelic compound belonging to the 2C family of phenethylamines.^{[1][2][3]} As a compound of significant interest in neuropharmacological research and clinical investigations, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the solubility and stability of 2C-B in various solvents, offering critical data and standardized protocols for its handling, formulation, and analysis. The information herein is intended to support researchers in designing robust experimental paradigms, developing stable formulations, and ensuring the accuracy and reproducibility of analytical measurements.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its formulation possibilities, bioavailability, and in-vitro testability. 2C-B is most commonly handled as its hydrochloride (HCl) salt, which generally confers greater aqueous solubility compared to the freebase form.

Quantitative Solubility Data

Quantitative solubility data for **4-Bromo-2,5-dimethoxyphenethylamine** hydrochloride (2C-B HCl) has been reported in several common organic solvents. These values are essential for preparing stock solutions for analytical standards and in-vitro assays. The available data is summarized in the table below.

Solvent	Form	Solubility	Reference(s)
Dimethylformamide (DMF)	HCl Salt	5 mg/mL	[4][5]
Dimethyl sulfoxide (DMSO)	HCl Salt	2.5 mg/mL	[4][5]
Ethanol	HCl Salt	3 mg/mL	[4][5]
Water	HCl Salt	Soluble / Water-Soluble	[6][7][8]
Phosphate-Buffered Saline (PBS)	HCl Salt	Soluble (pH 7.2)	[5]

Note: The term "Soluble" for water and PBS is qualitative as provided by the sources. Quantitative determination via the protocol in Section 4.1 is recommended for specific application needs.

Stability Profile

Understanding the chemical stability of 2C-B is crucial for defining appropriate storage conditions, predicting shelf-life, and developing stability-indicating analytical methods. As a phenethylamine salt, 2C-B is generally considered a stable molecule.

General and Long-Term Stability

- As a Salt: Phenethylamines, as a class, are known to be quite stable when stored as their salt forms (e.g., hydrochloride).[9]

- In Solution: Commercial suppliers of 2C-B hydrochloride in a methanol solution state a stability of at least three years when stored at -20°C.[10][11] Anecdotal evidence, supported by chemical analysis, has shown that 2C-B dissolved in distilled water can remain stable for as long as five years with no detectable degradation products, even after multiple freeze-thaw cycles.[9]

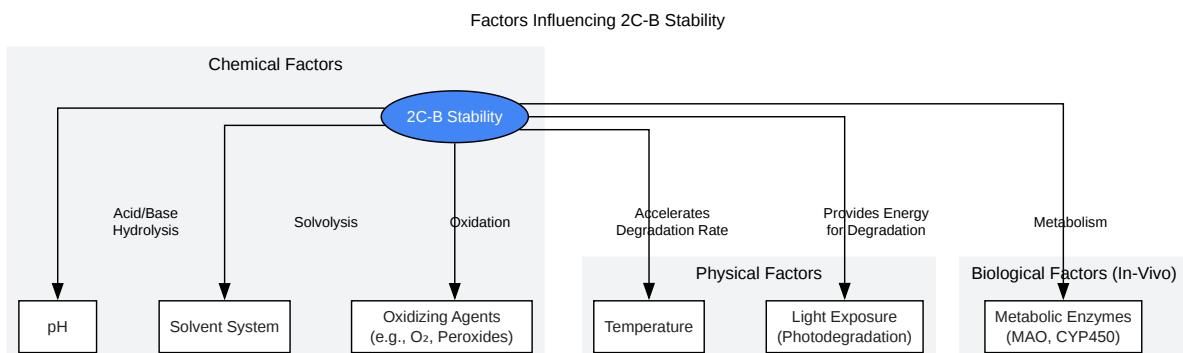
In-Vivo Stability and Metabolic Degradation

In a biological system, the stability of 2C-B is governed by metabolic processes. It undergoes significant first-pass metabolism, primarily mediated by monoamine oxidase (MAO-A and MAO-B) and Cytochrome P450 (CYP450) enzymes in the liver.[1] The primary metabolic pathways are oxidative deamination and demethylation, leading to the formation of several metabolites. [1][12]

Key metabolites include:

- 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE)
- 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA)
- 4-bromo-2,5-dimethoxybenzoic acid (BDMBA)

The formation of these metabolites proceeds through an intermediate aldehyde.[12]



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Figure 1. Key factors influencing the chemical and physical stability of 2C-B.

Experimental Protocols

The following sections provide standardized methodologies for determining the solubility and stability of 2C-B. These protocols are based on established guidelines and can be adapted for specific research needs.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

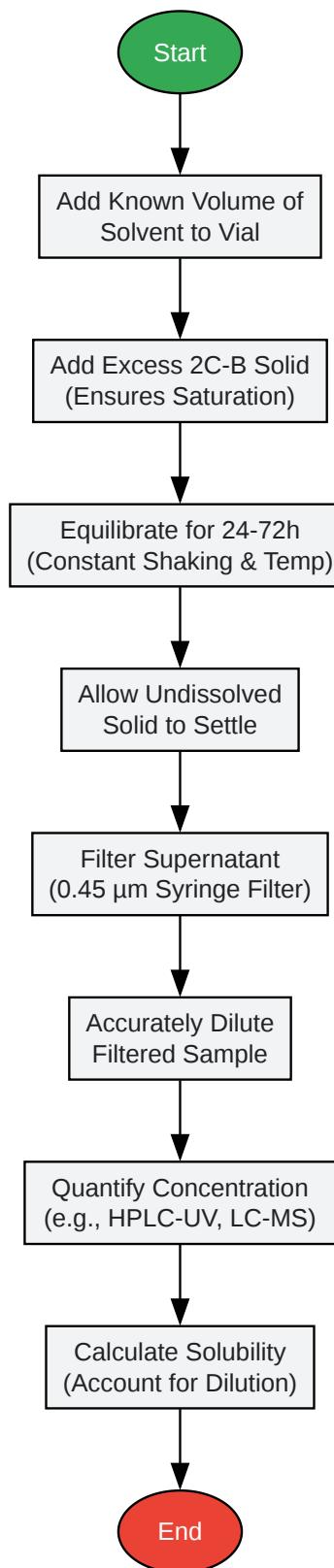
This protocol details the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[13]

1. Objective: To determine the saturation concentration of 2C-B in a specific solvent at a controlled temperature.
2. Materials:
 - **4-Bromo-2,5-dimethoxyphenethylamine (HCl or freebase)**

- Solvent of interest (e.g., water, phosphate buffer pH 6.8, ethanol)
- Scintillation vials or glass test tubes with screw caps
- Shaking incubator or orbital shaker with temperature control
- 0.45 μ m syringe filters (e.g., PTFE, PVDF, chosen for solvent compatibility)
- Validated quantitative analytical method (e.g., HPLC-UV, LC-MS)

3. Procedure:

- Preparation: Set the shaking incubator to the desired constant temperature (e.g., 25 °C or 37 °C).
- Sample Addition: Add an excess amount of 2C-B solid to a vial containing a known volume (e.g., 2 mL) of the solvent. The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Seal the vials securely and place them in the shaking incubator. Agitate the samples at a constant speed for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[13]
- Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same temperature for a short period to allow undissolved solids to sediment.
- Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.45 μ m syringe filter to remove all undissolved particles.
- Dilution: Accurately dilute the filtered solution with a suitable mobile phase or solvent to a concentration that falls within the calibrated linear range of the analytical method.
- Quantification: Analyze the diluted sample using a validated HPLC or LC-MS method to determine the concentration of dissolved 2C-B.
- Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor. The experiment should be performed in triplicate.

[Click to download full resolution via product page](#)**Figure 2.** Experimental workflow for the shake-flask solubility determination method.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are performed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[\[14\]](#)

1. Objective: To investigate the stability of 2C-B under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

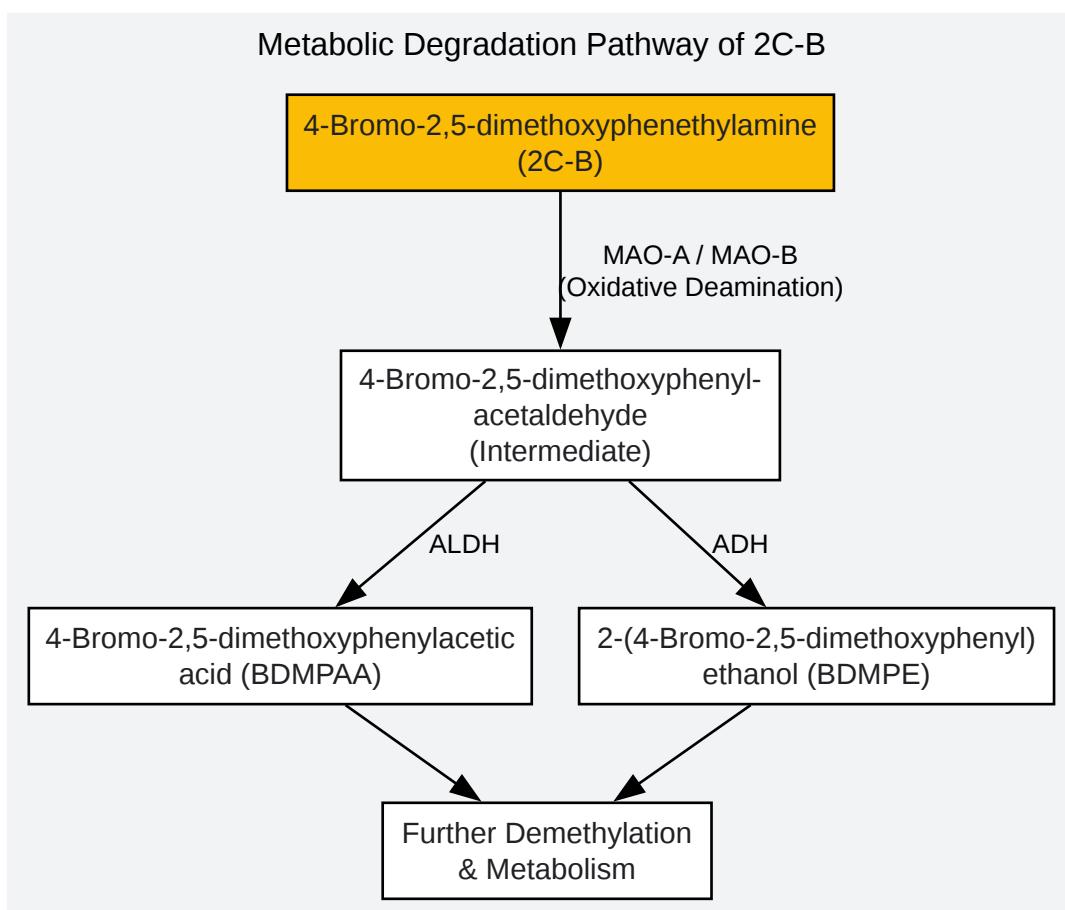
2. Materials:

- 2C-B solution of known concentration (e.g., 1 mg/mL in a suitable solvent like methanol or water)
- Hydrochloric acid (HCl, e.g., 0.1 M)
- Sodium hydroxide (NaOH, e.g., 0.1 M)
- Hydrogen peroxide (H₂O₂, e.g., 3-30%)
- Temperature-controlled ovens
- Photostability chamber (ICH Q1B guidelines)
- Validated stability-indicating HPLC method (capable of separating degradants from the parent peak)

3. Procedure:

- Stock Solution: Prepare a stock solution of 2C-B.
- Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:
 - Acid Hydrolysis: Mix with an equal volume of 1 M HCl. Heat at 60-80 °C.
 - Base Hydrolysis: Mix with an equal volume of 1 M NaOH. Heat at 60-80 °C.

- Oxidative Degradation: Mix with an equal volume of 3-30% H₂O₂. Keep at room temperature.
- Thermal Degradation: Store the solution in a heat oven (e.g., 80 °C).
- Photolytic Degradation: Expose the solution to light in a photostability chamber according to ICH guidelines (1.2 million lux hours and 200 watt hours/square meter).
- Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the API.[14]
- Sample Preparation: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration.
- Analysis: Analyze all samples, including an unstressed control, using the stability-indicating HPLC method.
- Data Evaluation:
 - Calculate the percentage of 2C-B remaining at each time point.
 - Monitor for the appearance of new peaks (degradation products).
 - Perform peak purity analysis of the 2C-B peak to ensure it is not co-eluting with degradants.



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Figure 3. Simplified primary metabolic pathway of 2C-B in humans.

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